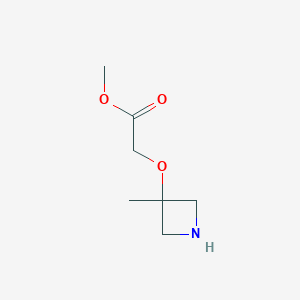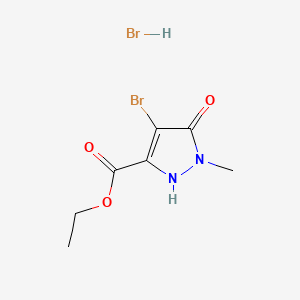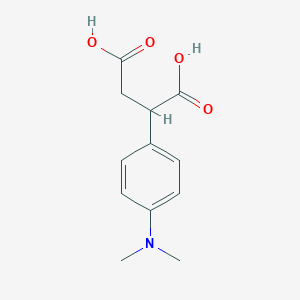![molecular formula C17H23N3O2 B13584426 4-({[3-(Dimethylamino)-2,2-dimethylpropyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B13584426.png)
4-({[3-(Dimethylamino)-2,2-dimethylpropyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[3-(Dimethylamino)-2,2-dimethylpropyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure and properties, making it a subject of interest in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(Dimethylamino)-2,2-dimethylpropyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multiple steps. One common method includes the reaction of dimethylaminopropylamine with a suitable precursor under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
化学反応の分析
Types of Reactions
4-({[3-(Dimethylamino)-2,2-dimethylpropyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
4-({[3-(Dimethylamino)-2,2-dimethylpropyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
作用機序
The mechanism of action of 4-({[3-(Dimethylamino)-2,2-dimethylpropyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.
Dimethylaminopropylamine: Used in the preparation of surfactants and personal care products.
Uniqueness
4-({[3-(Dimethylamino)-2,2-dimethylpropyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C17H23N3O2 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
4-[[3-(dimethylamino)-2,2-dimethylpropyl]iminomethyl]-3-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,11-20(3)4)10-18-9-14-12-7-5-6-8-13(12)15(21)19-16(14)22/h5-9H,10-11H2,1-4H3,(H2,19,21,22) |
InChIキー |
PXZSWHQTPFDANF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN=CC1=C(NC(=O)C2=CC=CC=C21)O)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-{[ethyl(4-fluorophenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13584352.png)





![6-phenyl-N-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13584393.png)






